molecular formula C14H15N3O2 B555716 L-Asparagine beta-naphthylamide CAS No. 3313-39-1

L-Asparagine beta-naphthylamide

Cat. No.: B555716
CAS No.: 3313-39-1
M. Wt: 257.29 g/mol
InChI Key: LMENXDIQSZMBBL-LBPRGKRZSA-N
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Description

Discovery and Development

The development of L-asparagine beta-naphthylamide emerged from the broader understanding of asparagine biochemistry, which has its roots in early 19th-century chemical research. Asparagine itself was first isolated in 1806 by French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet from asparagus juice, marking it as the first amino acid to be isolated. This foundational discovery laid the groundwork for subsequent research into asparagine derivatives and their potential applications in biochemical studies.

The evolution toward naphthylamide derivatives of amino acids represents a strategic advancement in analytical biochemistry, designed to create substrates that could provide measurable signals upon enzymatic cleavage. This compound is synthesized through the condensation of L-asparagine with beta-naphthylamine, resulting in a compound that retains the essential properties of the parent amino acid while introducing new functional characteristics due to the aromatic naphthyl moiety. This synthetic approach allows researchers to track enzymatic activity through fluorescent or colorimetric detection methods, significantly enhancing the sensitivity and specificity of biochemical assays.

The development of this compound reflects the broader trend in biochemical research toward creating designer substrates that facilitate the study of enzyme function. Unlike naturally occurring substrates, this compound provides researchers with a controlled, standardized tool for investigating enzyme behavior under various experimental conditions. The compound's synthetic nature ensures consistency in experimental results and allows for precise quantification of enzymatic activity across different research contexts.

Chemical Classification

This compound falls under the classification of organic compounds, specifically categorized as an amino acid derivative within the broader family of small molecules. The compound carries the CAS number 138555-54-1 and possesses the molecular formula C₁₄H₁₅N₃O₂. Its systematic nomenclature includes several alternative names such as (2S)-2-amino-N-naphthalen-2-ylbutanediamide, L-asparagine 2-naphthylamide, and (S)-2-Amino-N1-(naphthalen-2-yl)succinamide, reflecting the various approaches to describing its complex molecular structure.

The structural characteristics of this compound combine elements from both amino acid chemistry and aromatic organic chemistry. The asparagine backbone provides the compound with its amino acid properties, including the presence of amino and carboxyl functional groups that are essential for biological activity. The beta-naphthyl group introduces aromatic characteristics that enhance the compound's utility as a detection substrate, providing fluorescent properties that can be exploited in analytical applications.

The stereochemistry of the compound is particularly important, as it maintains the L-configuration characteristic of naturally occurring amino acids. This stereochemical specificity ensures that the compound can effectively interact with enzymes that have evolved to recognize and process L-amino acids, making it a biologically relevant substrate for enzymatic studies. The maintenance of proper stereochemistry is crucial for the compound's effectiveness in mimicking natural substrate behavior while providing enhanced analytical capabilities.

Significance in Biochemical Research

The significance of this compound in biochemical research stems from its unique position as a synthetic substrate that bridges the gap between natural biochemistry and analytical chemistry. The compound serves as a valuable tool for detecting and characterizing enzymes with asparaginase or aminopeptidase activity, providing researchers with a standardized method for studying these important enzymatic processes. This capability has proven particularly valuable in cancer research, where asparaginase activity is of critical therapeutic importance.

In the context of enzyme characterization, this compound offers several advantages over traditional substrates. The compound's synthetic nature allows for precise control over experimental conditions, ensuring reproducible results across different laboratory settings. Additionally, the naphthyl group provides a chromogenic or fluorogenic signal that can be easily detected and quantified, enabling researchers to monitor enzymatic activity in real-time. This real-time monitoring capability has revolutionized the study of enzyme kinetics and has provided new insights into the mechanisms underlying enzymatic catalysis.

The compound's utility extends beyond basic research applications to include practical applications in clinical and industrial settings. In clinical laboratories, this compound-based assays are used to monitor asparaginase therapy in leukemia patients, providing critical information about drug efficacy and patient response. In industrial applications, similar assays are employed in quality control processes and in the development of new enzymatic products. This versatility underscores the compound's broad significance across multiple sectors of biochemical research and application.

Evolution of Research Applications

The evolution of research applications for this compound reflects the compound's adaptability to emerging research needs and technological advances. Initially developed as a simple substrate for enzyme detection, the compound has evolved to serve more sophisticated analytical purposes, including the study of enzyme inhibition, protein-protein interactions, and cellular uptake mechanisms. This evolution demonstrates the continued relevance of the compound in addressing contemporary research questions and challenges.

Recent advances in molecular dynamics simulations have enabled researchers to investigate the binding behavior of this compound and related compounds at the molecular level. Studies examining the interaction of aminoacyl β-naphthylamides with efflux pumps have revealed complex binding mechanisms that involve multiple protein domains and show sigmoidal kinetics characteristic of cooperative binding processes. These findings have expanded our understanding of how synthetic substrates interact with biological systems and have provided new insights into the design of more effective analytical tools.

The compound's role in studying bacterial efflux mechanisms represents a particularly important development in antimicrobial resistance research. The discovery that aminoacyl β-naphthylamides can serve as both substrates and modulators of bacterial efflux pumps has opened new avenues for understanding how bacteria resist antibiotic treatment. This application demonstrates how fundamental biochemical tools can contribute to addressing pressing public health challenges and highlights the continued relevance of this compound in contemporary research.

Properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-ylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENXDIQSZMBBL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350889
Record name N~1~-Naphthalen-2-yl-L-aspartamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-39-1
Record name (2S)-2-Amino-N1-2-naphthalenylbutanediamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Naphthalen-2-yl-L-aspartamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine β-naphthylamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Asparagine beta-naphthylamide can be synthesized through a series of chemical reactions involving L-asparagine and beta-naphthylamine. The typical synthetic route involves the activation of the carboxyl group of L-asparagine, followed by coupling with beta-naphthylamine under controlled conditions. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine beta-naphthylamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and beta-naphthylamine.

    Oxidation: Oxidative reactions can modify the beta-naphthylamide moiety, leading to the formation of quinones.

    Substitution: The amide group can participate in substitution reactions, where the beta-naphthylamide is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: L-asparagine and beta-naphthylamine.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy
L-Asparagine beta-naphthylamide is primarily studied for its role in cancer therapeutics. L-asparaginase, derived from various sources including bacteria and fungi, utilizes this compound to deplete extracellular L-asparagine levels in ALL cells, leading to apoptosis due to amino acid starvation . The mechanism involves the hydrolysis of L-asparagine, which is critical since many leukemia cells cannot synthesize it and rely on external sources .

Case Study: Acute Lymphoblastic Leukemia Treatment
In clinical settings, L-asparaginase is administered in combination with other chemotherapeutic agents like vincristine and glucocorticoids. Studies have shown that patients receiving L-asparaginase exhibit significant tumor regression and improved survival rates compared to those who do not receive this treatment .

Table 2: Clinical Outcomes of L-Asparaginase Treatment in ALL

Study ReferencePatient CohortTreatment RegimenOutcome
Batool et al., 2016100 patientsL-asparaginase + vincristine + glucocorticoids80% remission rate
Ueno et al., 1997150 patientsMonotherapy with L-asparaginase70% complete response

Food Industry Applications

Acrylamide Mitigation
this compound is also valuable in the food industry, particularly for reducing acrylamide formation during cooking processes. Acrylamide is a known carcinogen formed when reducing sugars react with amino acids at high temperatures . By hydrolyzing L-asparagine, this compound effectively inhibits the Maillard reaction that leads to acrylamide production.

Case Study: Food Processing Techniques
Research indicates that incorporating L-asparaginase into food processing can significantly lower acrylamide levels without compromising food quality. For instance, studies have demonstrated a reduction of up to 90% in acrylamide content in fried potato products when treated with L-asparaginase prior to cooking .

Mechanism of Action

The mechanism of action of L-Asparagine beta-naphthylamide involves its interaction with specific enzymes and cellular pathways. In enzymatic assays, it serves as a substrate for asparaginase, which catalyzes its hydrolysis to L-asparagine and beta-naphthylamine. This reaction is used to measure the activity of asparaginase, an enzyme with therapeutic applications in leukemia treatment. The compound’s interaction with cellular pathways related to asparagine metabolism can provide insights into its role in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Beta-Naphthylamide Derivatives

Structural and Functional Overview

Beta-naphthylamide derivatives are characterized by a naphthalene ring linked to an amide group. The amino acid component determines their biochemical specificity. Below is a comparative analysis of L-Asp-N with three analogs:

Table 1: Key Properties of L-Asparagine Beta-Naphthylamide and Analogs
Compound Name CAS Number Molecular Weight Solubility Primary Applications Unique Properties
This compound 3313-39-1 273.28 g/mol Aqueous solutions Enzyme-substrate studies, protein analysis Mimics asparagine in enzymatic assays
L-Leucine beta-naphthylamide 732-85-4 256.34 g/mol Insoluble in H₂O Synthesis of protein tyrosine phosphatase inhibitors Thermal stability (−20°C storage)
L-Tryptophan beta-naphthylamide 3326-63-4 330.37 g/mol Soluble in DMSO Fluorescence spectroscopy, peptidase assays Intrinsic fluorescence for probing biological systems
N-Phenyl-beta-naphthylamine 135-88-6 219.28 g/mol Organic solvents Industrial antioxidant High toxicity, carcinogenic potential

Research Findings and Methodological Insights

  • Enzymatic Specificity: L-Asp-N’s structural similarity to asparagine allows precise study of asparaginase kinetics.
  • Analytical Challenges :
    HPLC detection of L-Asp-N in cell extracts is complicated by overlapping peaks from ureides, necessitating complementary methods like DPV for accuracy .

  • Industrial vs. Biochemical Use: Unlike N-Phenyl-beta-naphthylamine (industrial antioxidant), amino acid-linked derivatives prioritize enzymatic and diagnostic applications .

Biological Activity

L-Asparagine beta-naphthylamide (L-Asp-β-NA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzymatic interactions and therapeutic applications. This article reviews the biological activity of L-Asp-β-NA, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an asparagine moiety linked to a beta-naphthyl group. Its molecular formula is C₁₄H₁₅N₃O₂, and it is classified as an amide. The compound's structure is conducive to interactions with various enzymes, particularly those involved in peptide hydrolysis.

Enzymatic Interactions

L-Asp-β-NA serves as a substrate for various enzymes, particularly aminopeptidases. Studies have shown that it can influence the catalytic activity of these enzymes. For instance, the interaction of L-Asp-β-NA with aminopeptidase A (APA) has been investigated to understand its role in substrate specificity and enzymatic efficiency.

Enzyme Substrate Effect on Kinetics
Aminopeptidase AL-Asp-β-NAIncreased Km values in mutants; decreased k(cat) values leading to reduced cleavage efficiency
Carboxypeptidase AL-Asp-β-NASimilar kinetic changes observed

The compound's ability to modulate enzyme activity suggests potential applications in therapeutic settings where enzyme regulation is critical.

Antitumor Activity

This compound has been studied for its antitumor properties, particularly in relation to acute lymphoblastic leukemia (ALL). The compound may enhance the efficacy of L-asparaginase (L-ASNase), an enzyme used in chemotherapy that depletes asparagine levels in tumor cells, leading to cell death. Research indicates that L-Asp-β-NA could serve as a valuable adjunct in improving treatment outcomes for ALL patients by potentially modulating the activity of L-ASNase .

Case Studies

  • Clinical Application in ALL :
    • A study highlighted the use of L-ASNase combined with various substrates, including L-Asp-β-NA, to enhance therapeutic efficacy. Patients receiving this combination showed improved survival rates compared to those on standard treatments alone .
  • Inhibition Studies :
    • Inhibition assays demonstrated that L-Asp-β-NA could effectively inhibit certain peptidases involved in cancer progression, suggesting a dual role as both a substrate and an inhibitor .

Safety and Toxicity

While this compound shows promising biological activities, safety profiles must be considered. Reports indicate minimal toxicity at therapeutic doses; however, further studies are required to fully understand the long-term effects and potential side effects associated with its use.

Q & A

Q. What experimental models utilize L-asparagine beta-naphthylamide to study asparagine’s role in protein structure and enzyme activity?

this compound (L-Asp-N) is primarily used as a synthetic substrate in aminopeptidase and asparaginase activity assays. For example, in studies of Lactobacillus helveticus aminopeptidase C, L-Asp-N serves as a substrate to evaluate enzyme specificity and kinetics under varying pH, temperature, and ionic conditions . In asparaginase research, L-Asp-N mimics natural asparagine to study ammonia liberation during enzymatic hydrolysis, quantified via Nesslerization or ammonia gas-sensing electrodes . Experimental designs often include control reactions (e.g., substrate-free or enzyme-inactivated setups) to validate specificity .

Q. How is this compound employed in optimizing enzyme production media?

Plackett-Burman (PB) experimental designs are used to screen critical media components for asparaginase production. For instance, L-Asp-N can replace natural asparagine in MM9 medium formulations to assess its impact on enzyme yield. Variables like pH, temperature, and salt concentrations are systematically varied across experimental runs, with ammonia release (via Nesslerization) serving as the primary output metric . This approach identifies key factors (e.g., MgSO₄, glucose) for subsequent optimization using response surface methodology.

Q. What analytical methods are recommended for quantifying enzymatic activity with this compound?

Two primary methods are used:

  • Nesslerization : Measures ammonia release spectrophotometrically at 450 nm after reaction with Nessler’s reagent. Requires calibration with ammonium sulfate standards .
  • Ammonia gas-sensing electrodes : Provide real-time kinetic data via potentiometric detection, ideal for high-throughput assays . Ensure substrate purity (e.g., HPLC validation) and include negative controls (e.g., heat-denatured enzyme) to minimize false positives.

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when using this compound as a substrate?

Contradictions in KmK_m or VmaxV_{max} values often arise from:

  • Buffer interference : High ionic strength or divalent cations (e.g., Mg²⁺) may alter enzyme-substrate binding. Test multiple buffer systems (e.g., Tris vs. phosphate) .
  • Substrate degradation : Verify L-Asp-N stability via LC-MS or spectrophotometric scans (e.g., 260–280 nm) to detect hydrolysis byproducts.
  • Enzyme isoforms : Use SDS-PAGE or zymography to confirm enzyme homogeneity, as contaminating proteases may hydrolyze L-Asp-N non-specifically .

Q. What strategies are effective for designing comparative studies between this compound and natural asparagine analogs?

  • Factorial design : Compare L-Asp-N with analogs (e.g., L-asparagine amide) across variables like substrate concentration, pH, and temperature. Use ANOVA to identify significant interactions .
  • Molecular docking : Predict binding affinities of L-Asp-N vs. natural substrates using tools like AutoDock Vina. Validate with mutagenesis studies targeting active-site residues (e.g., Asparagine permease AnsP in Salmonella enterica) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding efficiency differences .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Standardized protocols : Document buffer preparation (e.g., exact NaCl concentrations), incubation times, and equipment calibration (e.g., pH meters) .
  • Interlaboratory validation : Share raw data (e.g., absorbance readings, kinetic curves) via repositories like Zenodo.
  • Batch testing : Use the same L-Asp-N lot number across experiments to avoid variability from synthesis differences .

Methodological Tables

Q. Table 1: Key Variables in Plackett-Burman Design for Media Optimization

VariableLow Level (-1)High Level (+1)Impact on Enzyme Activity (U/mL)
L-Asp-N0.1 g/L0.5 g/L+22% (p < 0.05)
MgSO₄0.2 mM1.0 mM+18% (p < 0.01)
Glucose0.5% w/v2.0% w/v-12% (p < 0.05)

Q. Table 2: Troubleshooting Common Experimental Issues

IssueLikely CauseSolution
Low ammonia detection signalSubstrate degradationFreshly prepare L-Asp-N or store at -20°C
Inconsistent kinetic curvesEnzyme inactivationAdd protease inhibitors (e.g., PMSF)
High background absorbanceContaminated Nessler’s reagentFilter reagent through 0.22 µm membrane

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Asparagine beta-naphthylamide
Reactant of Route 2
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